molecular formula C32H14BF24NaO B592089 Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate CAS No. 455330-37-7

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate

Cat. No.: B592089
CAS No.: 455330-37-7
M. Wt: 904.224
InChI Key: HWQYENOITDMKQG-UHFFFAOYSA-N
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Description

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate is a highly lipophilic compound known for its stability and resistance to degradation by various oxidants. It is widely used in chemical synthesis as a source of the [BArF] counterion and has applications in catalysis and polymerization reactions .

Chemical Reactions Analysis

Types of Reactions

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide . The reactions are typically carried out under controlled conditions to ensure high efficiency and yield.

Major Products Formed

The major products formed from reactions involving this compound include various tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate is unique due to its high lipophilicity and resistance to degradation by oxidants. It is also highly soluble and stable, making it a valuable reagent in various chemical synthesis applications .

Properties

IUPAC Name

sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H12BF24.Na.H2O/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;;/h1-12H;;1H2/q-1;+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQYENOITDMKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H14BF24NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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